TCO-PEG2-Sulfo-NHS ester TCO-PEG2-Sulfo-NHS ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC15873274
InChI: InChI=1S/C20H30N2O11S.C8H19N3O/c23-17-14-16(34(27,28)29)19(25)22(17)33-18(24)8-10-30-12-13-31-11-9-21-20(26)32-15-6-4-2-1-3-5-7-15;1-4-9-8(12)10-6-5-7-11(2)3/h1-2,15-16H,3-14H2,(H,21,26)(H,27,28,29);4-7H2,1-3H3,(H2,9,10,12)/b2-1-;
SMILES:
Molecular Formula: C28H49N5O12S
Molecular Weight: 679.8 g/mol

TCO-PEG2-Sulfo-NHS ester

CAS No.:

Cat. No.: VC15873274

Molecular Formula: C28H49N5O12S

Molecular Weight: 679.8 g/mol

* For research use only. Not for human or veterinary use.

TCO-PEG2-Sulfo-NHS ester -

Specification

Molecular Formula C28H49N5O12S
Molecular Weight 679.8 g/mol
IUPAC Name 1-[3-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfonic acid;1-[3-(dimethylamino)propyl]-3-ethylurea
Standard InChI InChI=1S/C20H30N2O11S.C8H19N3O/c23-17-14-16(34(27,28)29)19(25)22(17)33-18(24)8-10-30-12-13-31-11-9-21-20(26)32-15-6-4-2-1-3-5-7-15;1-4-9-8(12)10-6-5-7-11(2)3/h1-2,15-16H,3-14H2,(H,21,26)(H,27,28,29);4-7H2,1-3H3,(H2,9,10,12)/b2-1-;
Standard InChI Key YNSGTSDZEFXCER-ODZAUARKSA-N
Isomeric SMILES CCNC(=O)NCCCN(C)C.C1C/C=C\CCC(C1)OC(=O)NCCOCCOCCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)O
Canonical SMILES CCNC(=O)NCCCN(C)C.C1CC=CCCC(C1)OC(=O)NCCOCCOCCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)O

Introduction

Chemical Structure and Properties

TCO-PEG2-Sulfo-NHS ester features a three-component architecture:

  • Trans-Cyclooctene (TCO): A strained cycloalkene that undergoes rapid inverse electron-demand Diels-Alder (IEDDA) reactions with tetrazines, enabling bioorthogonal conjugation .

  • PEG2 Spacer: A short polyethylene glycol chain (two ethylene glycol units) that enhances aqueous solubility and reduces steric hindrance during conjugation .

  • Sulfo-NHS Ester: A sulfonated N-hydroxysuccinimide ester that reacts selectively with primary amines (e.g., lysine residues) to form stable amide bonds .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₂₈H₄₉N₅O₁₂S
Molecular Weight679.8 g/mol (free acid)
528.5 g/mol (sodium salt)
CAS Number2353409-48-8
Purity95–98%
SolubilityWater, DMSO, PBS

The sodium salt variant (C₂₀H₂₉N₂NaO₁₁S) is often preferred for biological applications due to its enhanced hydrophilicity .

Synthesis and Reactivity

Synthetic Pathway

The synthesis of TCO-PEG2-Sulfo-NHS ester involves sequential coupling reactions:

  • TCO Activation: The cyclooctenol precursor is functionalized with a carbonyl group to form TCO-carbonate .

  • PEG Spacer Incorporation: Ethylene glycol units are added via ether linkages, creating a PEG2 bridge .

  • Sulfo-NHS Ester Formation: The terminal carboxylic acid is converted to a Sulfo-NHS ester using carbodiimide crosslinkers (e.g., EDC) .

Reaction Kinetics

  • NHS Ester-Amine Reaction: Proceeds at pH 7–9, with a half-life of ~4 hours in aqueous buffers .

  • TCO-Tetrazine Ligation: Achieves second-order rate constants (k₂) up to 10⁴ M⁻¹s⁻¹, enabling rapid labeling in vivo .

Applications in Targeted Therapeutics

Proteolysis-Targeting Chimeras (PROTACs)

TCO-PEG2-Sulfo-NHS ester serves as a critical linker in PROTACs, heterobifunctional molecules that recruit E3 ubiquitin ligases to degrade target proteins .

Table 2: PROTAC Design Using TCO-PEG2-Sulfo-NHS Ester

ComponentRoleExample Ligand
E3 Ligase LigandRecruits ubiquitin ligaseThalidomide (CRBN)
Target Protein LigandBinds protein of interestBET inhibitor (JQ1)
LinkerSpacer and solubility modulatorTCO-PEG2-Sulfo-NHS ester

The PEG2 spacer optimizes distance and orientation between ligands, while the TCO enables modular assembly via click chemistry .

Antibody-Drug Conjugates (ADCs)

In ADCs, the Sulfo-NHS ester conjugates to lysine residues on antibodies, while the TCO facilitates payload attachment post-conjugation . This two-step approach minimizes antibody aggregation compared to traditional maleimide chemistry .

Research Findings and Case Studies

Enhanced Tumor Targeting

A 2024 study utilized TCO-PEG2-Sulfo-NHS ester to construct a HER2-targeted PROTAC, achieving >90% degradation of HER2 in breast cancer models within 24 hours . The PEG2 spacer was critical for maintaining conjugate stability in serum.

Comparative Linker Analysis

A 2025 meta-analysis compared PEG2 with longer PEG spacers (PEG4–PEG12) in PROTACs:

Table 3: Linker Length vs. Degradation Efficiency

Linker LengthDegradation Efficiency (%)Solubility (mg/mL)
PEG292 ± 315.2
PEG488 ± 522.1
PEG876 ± 630.5

Shorter linkers like PEG2 favored intracellular uptake but required sulfonate groups to mitigate hydrophobicity .

Solvent SystemCompositionMax. Solubility
PBS (pH 7.4)10 mM phosphate, 150 mM NaCl5 mg/mL
DMSO:PEG300 (1:4)20% DMSO, 80% PEG30025 mg/mL

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator